molecular formula C8H10N2O2 B2382403 (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1820569-90-1

(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B2382403
CAS RN: 1820569-90-1
M. Wt: 166.18
InChI Key: BLAROOKLCXZXMV-NKWVEPMBSA-N
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Description

“(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1807940-87-9 . It has a molecular weight of 166.18 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6-,7+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Asymmetric Synthesis

  • Alcaraz et al. (1994) discussed the asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids, which are derivatives related to (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid. They achieved moderate to high diastereomeric excesses of pyrazoline derivatives, which after photolysis and acid hydrolysis, yielded amino cyclopropanecarboxylic acids (Alcaraz et al., 1994).

Molecular Structure and Quantum-Chemical Calculations

  • Yıldırım et al. (2005) conducted experimental and quantum-chemical calculations on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. They focused on the reactions leading to these compounds and confirmed their structures using NMR and IR spectroscopy, along with elemental analyses (Yıldırım et al., 2005).

Conformational Restriction in Medicinal Chemistry

  • Kazuta et al. (2003) explored cyclopropane-based conformational restriction of histamine. They synthesized a series of conformationally restricted analogues of histamine, including variants related to (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, as histamine H3 receptor agonists (Kazuta et al., 2003).

Synthesis of Chiral Cyclopropane Units

  • In another study by Kazuta et al. (2002), the cyclopropane ring was used to restrict the conformation of biologically active compounds, aiming to improve activity and investigate bioactive conformations. They designed and synthesized conformationally restricted analogues of histamine, which included chiral cyclopropane units similar to the compound (Kazuta et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAROOKLCXZXMV-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

CAS RN

1807940-87-9
Record name rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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